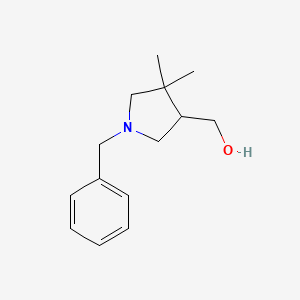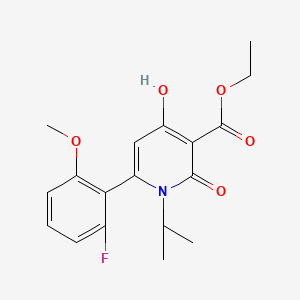![molecular formula C10H12F3NO2 B13690580 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetyl)-2-azaspiro[35]nonan-5-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one typically involves the reaction of a suitable spirocyclic precursor with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. For example, a common synthetic route involves the use of 3-ethoxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one as a starting material .
Industrial Production Methods
While specific industrial production methods for 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3The use of trifluoroacetic anhydride and appropriate spirocyclic precursors under optimized reaction conditions would likely be employed .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other parts of the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents, oxidizing agents, and nucleophiles. For example, aromatic amines can react with the compound under solvent-free conditions or in refluxing toluene to form various products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, reactions with aromatic amines can yield bishetarylcarbinols or hemiaminals .
Scientific Research Applications
2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of potential drug candidates.
Biological Studies: Its trifluoroacetyl group can be used as a probe in biochemical studies, particularly in 19F NMR spectroscopy experiments.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. For example, the compound may act as an inhibitor of certain enzymes or proteins by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)oxazoles: These compounds share the trifluoroacetyl group and are used in medicinal chemistry for similar purposes.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound has a similar spirocyclic structure and is used as a covalent inhibitor in cancer research.
Uniqueness
2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one is unique due to its specific combination of a spirocyclic structure and a trifluoroacetyl group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)8(16)14-5-9(6-14)4-2-1-3-7(9)15/h1-6H2 |
InChI Key |
GEUIFMSEZXXYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(C2)C(=O)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)









![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)

![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
